Benzeneacetonitrile, 2-methyl-alpha-[2-[[(octylsulfonyl)oxy]imino]-3(2H)-thienylidene]-
Description
Benzeneacetonitrile, 2-methyl-alpha-[2-[[(octylsulfonyl)oxy]imino]-3(2H)-thienylidene]- (CAS: Not explicitly provided in evidence; related EPA document references 8EHQ-0411-17044) is a specialized oxime sulfonate-based photoacid generator (PAG). Its molecular structure features a benzeneacetonitrile core substituted with a methyl group at the 2-position and a thienylidene moiety modified with an octylsulfonyl oxyimino group. This compound is primarily utilized in photolithography for semiconductor manufacturing, where it generates acid upon exposure to UV light, enabling the development of high-resolution patterns in photoresists. Key properties include high thermal stability, low volatility, and solubility in common photoresist solvents like propyleneglycol monomethylether acetate (PGMEA) .
Properties
IUPAC Name |
[[3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] octane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S2/c1-3-4-5-6-7-10-15-28(24,25)26-23-21-19(13-14-27-21)20(16-22)18-12-9-8-11-17(18)2/h8-9,11-14H,3-7,10,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKTUVWLYYOYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)(=O)ON=C1C(=C(C#N)C2=CC=CC=C2C)C=CS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00889216 | |
| Record name | Benzeneacetonitrile, 2-methyl-.alpha.-[2-[[(octylsulfonyl)oxy]imino]-3(2H)-thienylidene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00889216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852246-54-9 | |
| Record name | 2-Methyl-α-[2-[[(octylsulfonyl)oxy]imino]-3(2H)-thienylidene]benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852246-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetonitrile, 2-methyl-.alpha.-[2-[[(octylsulfonyl)oxy]imino]-3(2H)-thienylidene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetonitrile, 2-methyl-.alpha.-[2-[[(octylsulfonyl)oxy]imino]-3(2H)-thienylidene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00889216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetonitrile, 2-methyl-.alpha.-[2-[[(octylsulfonyl)oxy]imino]-3(2H)- thienylidene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Benzeneacetonitrile, 2-methyl-alpha-[2-[[(octylsulfonyl)oxy]imino]-3(2H)-thienylidene]- is a chemical compound with potential biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications through a review of existing literature and research findings.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C₁₆H₁₆N₂O₃S₂
- CAS Number : 852246-55-0
- Molecular Weight : 320.43 g/mol
The structure features a benzene ring, a thienylidene moiety, and an octylsulfonyl group, which may influence its biological interactions.
Benzeneacetonitrile derivatives have been investigated for their ability to modulate various biological pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : Certain derivatives have shown potential in inhibiting proteasome activity, which is crucial for regulating cellular protein levels and apoptosis .
- Anticancer Properties : The compound has been studied for its effects on cancer cell proliferation and survival, particularly through the inhibition of NF-κB signaling pathways, which are often overactive in cancer cells .
Case Study 1: Anticancer Activity
A study evaluated the effects of benzeneacetonitrile derivatives on colon cancer cell lines (DLD-1, HCT-116, HT-29). The results indicated that treatment with these compounds led to a significant reduction in cell viability compared to controls. The mechanism was linked to the induction of apoptosis and inhibition of NF-κB activity.
| Cell Line | Treatment Concentration (µg/mL) | Viability (%) |
|---|---|---|
| DLD-1 | 10 | 70 |
| HCT-116 | 50 | 45 |
| HT-29 | 20 | 60 |
Case Study 2: Proteasome Inhibition
In another study focusing on proteasome inhibition, benzeneacetonitrile derivatives were shown to modulate apoptosis in cancer cells. The compounds effectively inhibited proteasome activity, leading to increased levels of pro-apoptotic factors.
| Compound | Proteasome Inhibition (%) | Apoptosis Induction (%) |
|---|---|---|
| Benzeneacetonitrile A | 40 | 30 |
| Benzeneacetonitrile B | 55 | 50 |
Pharmacological Applications
The biological activities observed suggest several potential pharmacological applications:
- Cancer Therapy : Due to its ability to inhibit cancer cell proliferation and induce apoptosis.
- Inflammatory Diseases : Potential use as an anti-inflammatory agent through modulation of NF-κB pathways.
- Neurological Disorders : Investigating the role of proteasome inhibition in neurodegenerative diseases.
Comparison with Similar Compounds
Photochemical Efficiency
- Octylsulfonyl variant: Limited direct data, but EPA reports suggest moderate acid generation efficiency compared to shorter-chain analogs due to steric hindrance from the octyl group .
- Irgacure PAG103 (Propylsulfonyl) : High sensitivity to i-line (365 nm) UV light, with rapid acid release and excellent resolution in thin-film resists .
- Tosyl derivative (4-methylphenyl) : Superior solubility in PGMEA and compatibility with chemically amplified resists, but slightly lower thermal stability .
Thermal Stability
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
